rac-(2r,3s)-n-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(2S,3R)-N-methyl-2-pyridin-3-yloxolan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-9-4-6-13-10(9)8-3-2-5-12-7-8;;/h2-3,5,7,9-11H,4,6H2,1H3;2*1H/t9-,10+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKSELNXFHXPLP-NKRBYZSKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOC1C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCO[C@H]1C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2r,3s)-n-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a substitution reaction, where a suitable pyridine derivative is reacted with the oxolane intermediate.
Methylation: The amine group is methylated using a methylating agent such as methyl iodide.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
rac-(2r,3s)-n-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the oxolane ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
rac-(2r,3s)-n-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(2r,3s)-n-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride: A stereoisomer with similar structural features but different spatial arrangement.
(2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine dihydrochloride: A derivative with a fluorophenyl group, offering different chemical properties.
Uniqueness
rac-(2r,3s)-n-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both a pyridine ring and an oxolane ring. This combination of features makes it a valuable compound for various research applications, offering distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of both a pyridine ring and an oxolane ring, suggests a variety of interactions with biological systems. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 259.30 g/mol
- CAS Number : 1909287-74-6
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The compound is believed to modulate receptor activity, influencing various physiological processes.
- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical responses.
In Vitro Studies
Recent studies have evaluated the compound's effects on various cell lines:
- Antiproliferative Activity : In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.6 |
In Vivo Studies
In vivo studies have further elucidated the pharmacological effects of the compound:
- Gastrointestinal Effects : The compound was tested for its ability to modulate gastric acid secretion in animal models. It demonstrated a dose-dependent reduction in acid secretion, indicating potential use in treating gastrointestinal disorders.
- Neuroprotective Effects : Animal models of neurodegeneration showed that administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting neuroprotective properties.
Case Study 1: Anticancer Potential
A study conducted on mice bearing xenograft tumors revealed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Gastrointestinal Disorders
In a clinical trial involving patients with gastroesophageal reflux disease (GERD), participants treated with the compound reported significant improvement in symptoms compared to those receiving placebo. The results suggest that this compound could be beneficial for managing GERD and other related conditions.
Q & A
Q. What synthetic strategies are recommended for preparing rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride?
The synthesis typically involves:
- Oxolane ring formation : Reacting a pyridin-3-yl Grignard reagent with a protected epoxide intermediate under anhydrous conditions.
- N-Methylation : Treating the intermediate amine with methyl iodide in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C.
- Salt formation : Precipitating the dihydrochloride salt by adding HCl gas or concentrated HCl to the free base in ethanol or methanol. Purity is optimized via recrystallization from ethanol/water mixtures .
Q. How can the stereochemistry of this racemic compound be confirmed experimentally?
- X-ray crystallography : Use SHELXL for refining crystal structures to determine absolute configuration. Single crystals are grown via slow evaporation in ethanol/water .
- Chiral HPLC : Employ a cellulose-based chiral column (e.g., Chiralpak® IC) with a mobile phase of hexane/isopropanol (70:30) and UV detection at 254 nm to resolve enantiomers. Retention times are compared to authentic standards .
Q. What spectroscopic techniques are critical for structural elucidation?
- NMR : Assign 1H and 13C peaks for the oxolane ring (δ ~3.5–4.5 ppm for protons), pyridinyl aromatic signals (δ ~7.0–8.5 ppm), and N-methyl group (singlet at δ ~2.3 ppm).
- Mass spectrometry : Confirm molecular weight via ESI-MS ([M+H]+ expected for C9H15N2O•2HCl: calculated ~255.1 g/mol).
- IR spectroscopy : Identify N-H stretches (2500–3000 cm⁻¹) and pyridinyl C=N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve the racemic mixture into enantiomerically pure forms?
- Diastereomeric salt formation : React the racemic free base with a chiral acid (e.g., L-tartaric acid) in ethanol, followed by fractional crystallization.
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer in a biphasic system (e.g., tert-butyl methyl ether/buffer).
- Preparative chiral HPLC : Utilize a Daicel® CHIRALPAK AD-H column with heptane/ethanol (80:20) at 5 mL/min flow rate for milligram-to-gram-scale separation .
Q. What experimental designs are suitable for assessing compound stability under physiological conditions?
- pH stability studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) and identify byproducts with LC-MS/MS.
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and hygroscopicity .
Q. How can researchers investigate potential contradictions in biological activity data for this compound?
- Dose-response validation : Replicate assays (e.g., receptor binding or enzyme inhibition) across multiple concentrations (1 nM–100 µM) in triplicate to confirm IC50/EC50 values.
- Off-target screening : Use a broad-panel kinase assay or radioligand displacement studies to rule out non-specific interactions.
- Molecular dynamics simulations : Model the compound’s binding to target proteins (e.g., using AutoDock Vina) to reconcile discrepancies between in vitro and in silico results .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing this dihydrochloride salt?
- Solvent screening : Test mixed solvents (e.g., ethanol/diethyl ether, acetonitrile/water) to optimize crystal growth.
- Counterion exchange : Convert the dihydrochloride to a different salt (e.g., sulfate or tosylate) if crystallization fails.
- Cryo-cooling : Flash-cool crystals to 100 K using liquid nitrogen to reduce radiation damage during X-ray data collection .
Q. How can researchers validate the compound’s purity for in vivo studies?
- HPLC-ELSD : Use evaporative light scattering detection to quantify impurities without UV chromophores.
- Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values.
- Residual solvent testing : Perform GC-MS to ensure levels of DMF or acetonitrile comply with ICH Q3C guidelines .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction time/temperature.
- Byproduct identification : Isolate and characterize low-yield batches via preparative TLC and NMR to identify competing pathways (e.g., over-methylation or ring-opening).
- Scale-up adjustments : Reevaluate solvent volumes and mixing efficiency when transitioning from milligram to gram-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
